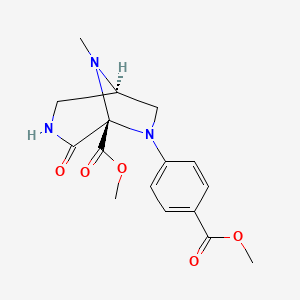
Aplaminal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplaminal is a natural product found in Aplysia kurodai with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
- Aplaminal's Cytotoxic Properties : Aplaminal, a novel compound isolated from the sea hare Aplysia kurodai, exhibits cytotoxicity against Hela S3 cells. This suggests its potential use in cancer research for understanding and targeting cancer cell proliferation (Kuroda & Kigoshi, 2008).
Chemical Synthesis
- Achieving Total Synthesis of Aplaminal : The total synthesis of (-)-aplaminal, a cytotoxic metabolite from a sea hare, has been successfully achieved. This synthesis process can be crucial for further studies and applications of aplaminal in various scientific fields (Smith & Liu, 2008).
Broader Applications in Science
- Advances in Proteomics : While not directly related to aplaminal, advancements in proteomics significantly impact animal production and health, and could potentially be applied to study the effects and mechanisms of compounds like aplaminal (Almeida et al., 2014).
- Genome-Linked Metabolic Maps : The Genome-Linked Application for Metabolic Maps (GLAMM) could be used to understand the metabolic pathways affected by aplaminal, enhancing our knowledge of its mechanism of action in biological systems (Bates, Chivian, & Arkin, 2011).
Propiedades
Nombre del producto |
Aplaminal |
|---|---|
Fórmula molecular |
C16H19N3O5 |
Peso molecular |
333.34 g/mol |
Nombre IUPAC |
methyl (1R,5S)-6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6,8-triazabicyclo[3.2.1]octane-5-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-18-12-8-17-14(21)16(18,15(22)24-3)19(9-12)11-6-4-10(5-7-11)13(20)23-2/h4-7,12H,8-9H2,1-3H3,(H,17,21)/t12-,16+/m1/s1 |
Clave InChI |
KSNSGYBJVDSZCB-WBMJQRKESA-N |
SMILES isomérico |
CN1[C@@H]2CNC(=O)[C@]1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |
SMILES canónico |
CN1C2CNC(=O)C1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Sinónimos |
aplaminal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)


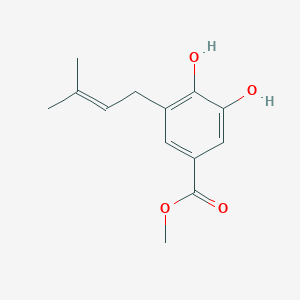
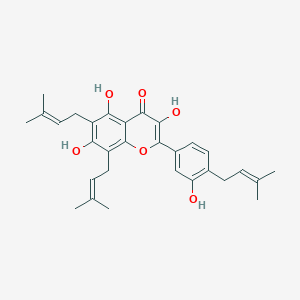
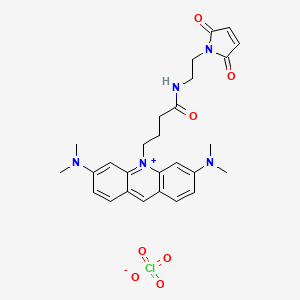
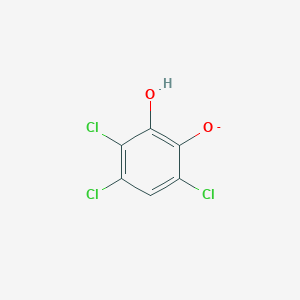
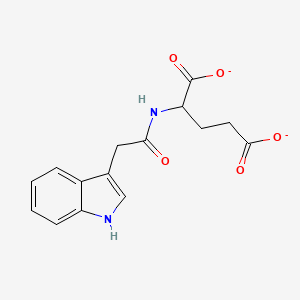



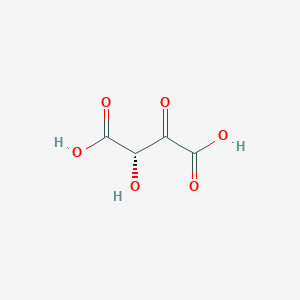

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)